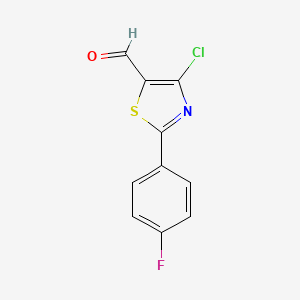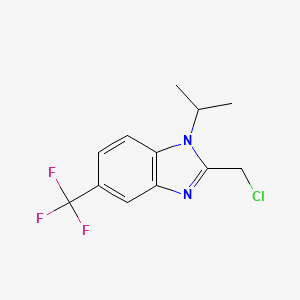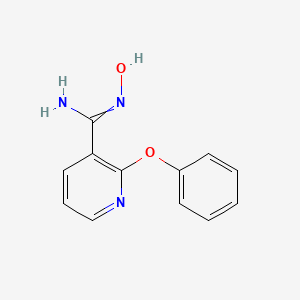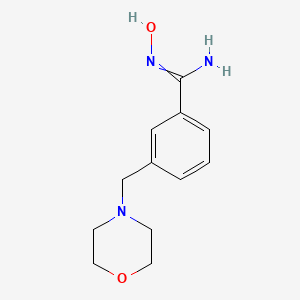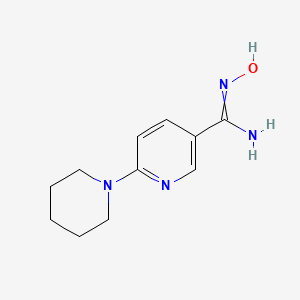
磷脂酰乙醇
描述
Phosphatidylethanol (PEth) is a group of phospholipids formed only in the presence of ethanol via the action of phospholipase D (PLD) . It accumulates in blood and is removed slowly, making it a useful biomarker for alcohol consumption . PEth is also thought to contribute to the symptoms of alcohol intoxication .
Synthesis Analysis
PEth is synthesized by the action of the enzyme phospholipase D (PLD). When ethanol is present, PLD substitutes ethanol for water and covalently attaches the alcohol as the head group of the phospholipid . This process is termed transphosphatidylation .Molecular Structure Analysis
Chemically, phosphatidylethanols are phospholipids carrying two fatty acid chains, which are variable in structure, and one phosphate ethyl ester .Chemical Reactions Analysis
In the presence of ethanol, PLD substitutes ethanol for water and covalently attaches the alcohol as the head group of the phospholipid . This process is termed transphosphatidylation .Physical and Chemical Properties Analysis
PEth is a phospholipid that forms in cell membranes following alcohol consumption . It is detectable in blood for up to four weeks after consuming alcohol .科学研究应用
酒精消耗生物标志物
PEth 是一种高度特异性的生物标志物,用于检测酒精消耗。 与传统生物标志物(如碳水化合物缺乏转铁蛋白、γ-谷氨酰转肽酶和乙基葡萄糖醛酸苷)相比,它更准确和更精确 .
病理生理效应分析
PEth 在各种细胞和组织(如红细胞、血小板、淋巴细胞、大脑和肝脏)中的形成与这些细胞中乙醇的病理生理效应有关 .
自动样本处理
PEth 分析得益于样本处理的自动化,允许高效地处理大量的样本,“从卡片到色谱图”,手动干预最少 .
法医毒理学
在法医毒理学中,全血样本中 PEth 的测量被确立为具有临床应用的特定酒精生物标志物 .
区分饮酒模式
研究表明,PEth 16:0/18:1 分析可以帮助区分戒酒、轻度/无害饮酒和中度/不健康饮酒,因为消耗量与 PEth 水平之间存在相关性 .
人红细胞分析
研究表明,人类红细胞 (RBC) 在乙醇存在下体外形成 PEth 是独一无二的,这在动物 RBC 中没有观察到 .
临床应用
与其他酒精生物标志物相比,PEth 的半衰期相对较长,这使其成为临床应用的宝贵工具,在这些应用中需要评估长期酒精消耗 .
选择性酒精消耗标记
PEth 物种是酒精消耗的直接生物标志物,由于其选择性和相对较长的半衰期而引起了人们的兴趣 .
每种应用都提供了对磷脂酰乙醇作为临床和法医环境中研究工具的能力的独特见解。PEth 作为生物标志物的特异性和持久性为与酒精消耗及其影响相关的各种研究提供了显着优势。
磷脂酰乙醇的当前演变、应用和挑战 血液中磷脂酰乙醇 (PEth) 作为不健康酒精消耗的标记 磷脂酰乙醇的当前演变、应用和挑战 IJMS | 免费全文 | 血液中磷脂酰乙醇作为慢性酒精使用和滥用的标记 干血斑中酒精生物标志物磷脂酰乙醇 (PEth) 的测量 使用 SPE 和 UPLC-MS/MS 分析全血中磷脂酰乙醇 (PEth) 用于法医毒理学
作用机制
The lipid accumulates in the human body and competes at agonist sites of lipid-gated ion channels contributing to alcohol intoxication . The chemical similarity of PEth to phosphatidic acid (PA) and phosphatidylinositol 4,5-bisphosphate (PIP2) suggest a likely broad perturbation to lipid signaling .
未来方向
PEth provides supplementary information on recent alcohol consumption in a psychiatric population and would be particularly helpful in patients unable or unwilling to give such information at admission . The use of standard screening methods could improve the detection rate of unhealthy alcohol use in patients admitted to psychiatric acute and emergency departments .
属性
IUPAC Name |
[(2R)-1-[ethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H75O8P/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-39(41)47-37(36-46-48(42,43)45-6-3)35-44-38(40)33-31-29-27-25-23-21-18-16-14-12-10-8-5-2/h19-20,37H,4-18,21-36H2,1-3H3,(H,42,43)/t37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCABVIFDXFFRMT-DIPNUNPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H75O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: PEth accumulation can disrupt normal cellular functions through several mechanisms:
- Altered Signal Transduction: PEth formation reduces the production of phosphatidic acid, a crucial signaling molecule involved in various cellular processes [, ].
- Membrane Perturbation: As an abnormal phospholipid, PEth can alter membrane fluidity, potentially affecting membrane-bound enzyme activity and cell signaling [, , ].
- Direct Interactions: PEth can interact with and modulate the activity of specific proteins and enzymes, such as protein kinase C and the inositol 1,4,5-trisphosphate (IP3) receptor, further impacting cellular processes [, , ].
ANone: Research suggests that PEth, by altering cellular functions, may contribute to the development of various alcohol-related diseases. For example, PEth has been linked to:
- Intracerebral Hemorrhage: Studies show a correlation between high PEth levels and an increased risk of intracerebral hemorrhage, independent of other risk factors like hypertension [].
- Alcoholic Liver Cirrhosis: Elevated PEth levels in patients with alcoholic liver cirrhosis are associated with a higher risk of readmission and death, highlighting its potential as a prognostic indicator [].
- Intestinal Hyperplasia: PEth accumulation promotes intestinal hyperplasia, a precancerous condition, by disrupting cell adhesion and promoting cell density increase in response to chronic ethanol exposure [].
ANone: PEth consists of a glycerol backbone, two fatty acid chains, a phosphate group, and an ethanol molecule attached to the phosphate. The specific molecular formula and weight depend on the fatty acid composition. For example, PEth 16:0/18:1 has a molecular weight of 748 g/mol.
A: Unlike other phospholipids with larger head groups, PEth possesses a small, anionic head group due to the presence of ethanol []. This structural difference contributes to its unique biophysical properties and impacts its interactions with other molecules and membranes.
ANone: The provided research focuses on the biological and biochemical aspects of PEth. Currently, there's limited information regarding its material compatibility and stability under specific conditions. Further research is needed to explore these aspects, which may be relevant for its use in potential applications beyond its role as a biomarker.
ANone: The provided research doesn't indicate any inherent catalytic properties of PEth. Its significance primarily lies in its identity as a unique biomarker for alcohol consumption and its influence on cellular functions due to its abnormal structure and interactions within cell membranes.
ANone: While the provided research doesn't delve into computational studies on PEth, such studies could provide valuable insights into its interactions with other molecules and membranes at the molecular level. Computational modeling could explore its structural dynamics, binding affinities, and potential influence on membrane properties.
A: PEth exhibits relatively slow degradation within cells and remains detectable even after ethanol is metabolized [, ]. This stability is crucial for its utility as a long-term biomarker for alcohol consumption. While research on specific formulation strategies for PEth is limited, potential approaches might involve incorporating it into liposomes or nanoparticles to enhance its stability or delivery for specific applications.
ANone: The provided research primarily focuses on the biological and biochemical aspects of PEth. As a naturally occurring metabolite, specific SHE regulations pertaining to its handling or disposal are not extensively discussed. Standard laboratory safety practices for handling biological samples and chemicals should be followed when working with PEth.
A: PEth has a relatively long half-life of approximately 7-8 days, making it a sensitive and specific biomarker for detecting recent alcohol consumption []. While the exact metabolic pathways are not fully elucidated, it is believed to be slowly degraded by phospholipases and eliminated through normal lipid metabolic pathways.
ANone: Researchers have employed various models to investigate PEth:
- In vitro: Cultured cells, such as neutrophils, lymphocytes, and various cell lines, have been used to study the formation and effects of PEth on signal transduction pathways, membrane properties, and enzyme activities [, , , , , , , ].
- In vivo: Animal models, particularly rodents, have been used to study the effects of chronic alcohol consumption on PEth formation and its relationship to organ damage [, , ]. Human studies have focused on correlating PEth levels with self-reported alcohol intake, disease risk, and treatment outcomes [, , ].
ANone: The provided research primarily focuses on PEth as a biomarker and its biological effects. There is no current research suggesting the development of resistance or cross-resistance to PEth, as it is not a therapeutic drug.
A: While PEth itself is not considered acutely toxic, its accumulation in cell membranes can disrupt normal cellular functions and contribute to alcohol-related tissue damage []. The long-term consequences of elevated PEth levels warrant further investigation.
A: PEth is a direct and specific biomarker for alcohol consumption, as it is only produced in the presence of ethanol [, , , ]. Its long half-life allows for the detection of recent alcohol intake over a period of weeks, making it a valuable tool in various settings:
- Monitoring Abstinence: PEth can objectively monitor alcohol abstinence in individuals undergoing treatment for alcohol dependence [].
ANone: Sensitive and specific methods have been developed for PEth analysis, primarily employing:
- High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): This method offers high sensitivity and specificity for quantifying PEth levels in various biological samples, such as blood and erythrocytes [, ].
- Other Chromatographic Techniques: Gas chromatography coupled with mass spectrometry has also been used for PEth analysis []. Additionally, thin-layer chromatography has been utilized to analyze PEth in conjunction with other lipid molecules [].
ANone: The provided research primarily focuses on the biological aspects of PEth. Its environmental impact and degradation pathways have not been extensively studied. As it is a naturally occurring phospholipid, its degradation is likely mediated by environmental microorganisms, and its potential environmental impact is expected to be minimal.
ANone: The available research predominantly focuses on the biological roles and analytical detection of PEth. Detailed studies on its dissolution rate and solubility in various media are limited. Being a phospholipid, its solubility in aqueous solutions is generally low and is influenced by factors such as pH, temperature, and the presence of other lipids or solvents.
A: Validated analytical methods, particularly HPLC-MS/MS, ensure accurate and reliable quantification of PEth levels []. Validation parameters include:
ANone: Implementing robust quality control and assurance measures ensures the reliability and accuracy of PEth measurement, particularly in clinical and research settings. These measures encompass:
A: Research has shown that PEth can elicit an immune response []. Studies have successfully generated antibodies against PEth, indicating its potential as a target for humoral immunity []. Interestingly, heavy drinkers exhibit significantly lower levels of antibodies against PEth compared to non-drinkers, suggesting a possible link between chronic alcohol consumption, PEth exposure, and altered immune responses []. This finding opens up new avenues for exploring the role of PEth in alcohol-related immune dysfunction.
ANone: The provided research primarily focuses on PEth's formation, metabolism, and biological effects. Information regarding its interactions with drug transporters is limited and requires further investigation.
A: As a naturally occurring phospholipid formed within cell membranes, PEth exhibits inherent biocompatibility []. While detailed studies on its biodegradability are limited, it is likely degraded through normal phospholipid metabolic pathways involving phospholipases.
- Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS): These ethanol metabolites are detectable for a shorter duration than PEth and are primarily used to detect recent alcohol consumption [].
- Carbohydrate-Deficient Transferrin (CDT): This biomarker reflects chronic and heavy alcohol consumption but is less sensitive than PEth in detecting moderate or single drinking episodes [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



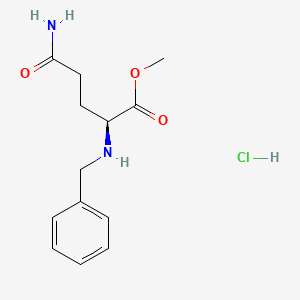
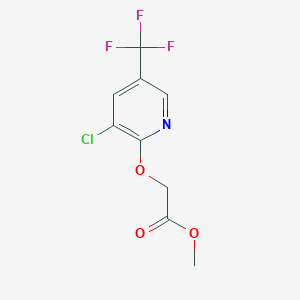
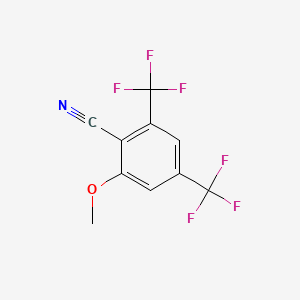
![6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide](/img/structure/B1425546.png)

